2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide
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Overview
Description
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Indazole Derivative Synthesis: The indazole moiety can be prepared by cyclization of ortho-substituted hydrazines with appropriate carbonyl compounds.
Coupling Reaction: The final step involves coupling the quinazolinone core with the indazole derivative using acylation reactions, often facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the quinazolinone core, potentially forming hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The indazole moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide: Lacks the indazole moiety but shares the quinazolinone core.
N-(1H-indazol-6-yl)acetamide: Contains the indazole moiety but lacks the quinazolinone core.
Uniqueness
The combination of the quinazolinone and indazole moieties in 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(1H-indazol-6-yl)acetamide may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indazol-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-15(19-11-6-5-10-8-18-21-14(10)7-11)9-22-16(24)12-3-1-2-4-13(12)20-17(22)25/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVNVKMZIJYCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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